molecular formula C13H15ClN2OS B3084537 1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 1142213-10-2

1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Cat. No.: B3084537
CAS No.: 1142213-10-2
M. Wt: 282.79 g/mol
InChI Key: GMAMXFKPHFYCRS-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is an organic compound with a complex structure that includes a pyrimidine ring substituted with a chloro and methoxy group on the phenyl ring

Preparation Methods

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-chloro-2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base can form an intermediate, which upon further reaction with thiourea yields the desired pyrimidine derivative . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated systems and continuous flow reactors.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, often using reagents like sodium methoxide or potassium cyanide.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. .

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Similar compounds to 1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol include other pyrimidine derivatives and phenyl-substituted heterocycles. These compounds often share similar chemical properties but can differ in their biological activities and applications. For example:

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2OS/c1-13(2)6-7-16(12(18)15-13)10-8-9(14)4-5-11(10)17-3/h4-8H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAMXFKPHFYCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=C(C=CC(=C2)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 2
1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 3
1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 4
1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 5
Reactant of Route 5
1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 6
1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

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